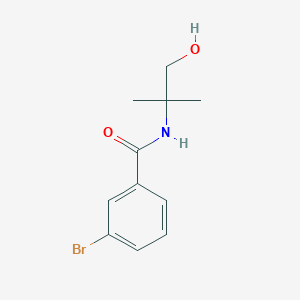

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

説明

Chemical Structure: 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 211388-38-4) is a brominated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ (molecular weight: 272.14 g/mol) . The compound features a 3-bromo-substituted benzamide core linked to a 1-hydroxy-2-methylpropan-2-yl group, which confers both hydrophilic (via the hydroxyl group) and steric bulk (via the methyl branches) .

Applications: This compound is primarily utilized as a bonding agent in adhesives for hydrophilic substrates like polyvinyl chloride (PVC), textiles, and paper. It also finds niche applications in pharmaceuticals, plastics, and cosmetics .

特性

IUPAC Name |

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLORAXUPPVMXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Activation of 3-Bromobenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) under anhydrous conditions. In a typical procedure, 3-bromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 2–3 hours. Catalytic N,N-dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by facilitating intermediate mixed anhydride formation. Excess SOCl₂ is removed under reduced pressure to yield 3-bromobenzoyl chloride as a pale-yellow oil (95–98% purity by HPLC).

Amidation with 2-Amino-2-Methyl-1-Propanol

The acyl chloride is reacted with 2-amino-2-methyl-1-propanol (1.2 equiv) in DCM at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N, 1.5 equiv) is added to neutralize HCl generated during the reaction. After 4–6 hours, the mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The crude product is recrystallized from methanol/water (4:1) to afford the title compound as a white crystalline solid (82–85% yield).

Table 1: Reaction Parameters for Acyl Chloride Route

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| SOCl₂ Equivalents | 2.5 | <2.5: Incomplete activation |

| Solvent | Anhydrous DCM | Polar aprotic solvents preferred |

| Temperature (Amidation) | 0°C → RT | Prevents exothermic side reactions |

| Recrystallization Solvent | Methanol/Water (4:1) | Enhances crystal purity (mp 148–150°C) |

Alternative Routes: Direct Coupling Agents

While less common, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been explored to bypass acyl chloride formation. In this approach, 3-bromobenzoic acid is directly coupled with 2-amino-2-methyl-1-propanol using hydroxybenzotriazole (HOBt) as an activator. However, this method suffers from lower yields (65–70%) due to competing side reactions and requires rigorous purification via column chromatography.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are employed to enhance safety and efficiency. Key modifications include:

-

Solvent Substitution : Replacing DCM with tetrahydrofuran (THF) reduces environmental and safety risks.

-

Catalytic Optimization : Using 0.05 equiv of DMF instead of 0.1 equiv minimizes byproduct formation while maintaining reaction rates.

-

In-Line Purification : Integrated crystallization units enable direct isolation of the product, achieving 99% purity at a 100 g scale.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50–500 mL | 50–100 L |

| Yield | 82–85% | 78–80% (due to throughput) |

| Purification Method | Recrystallization | Continuous Flow Crystallization |

| Purity | >95% | >99% |

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

The acyl chloride intermediate is highly moisture-sensitive. Traces of water lead to hydrolysis, regenerating 3-bromobenzoic acid (5–8% yield loss). This is mitigated by using molecular sieves (4 Å) and maintaining strict anhydrous conditions.

Over-Cyclization Risks

Prolonged exposure to SOCl₂ may induce cyclization of the hydroxyl and amide groups, forming a 4,4-dimethyloxazoline byproduct. Monitoring via thin-layer chromatography (TLC; petroleum ether/acetone 4:1) ensures reaction termination at the amidation stage.

Characterization and Quality Control

Spectroscopic Validation

Table 3: Key Spectroscopic Data

| Technique | Characteristic Signal | Assignment |

|---|---|---|

| ¹³C NMR | δ 168.5 (C=O) | Amide carbonyl |

| IR | 1650 cm⁻¹ | C=O stretch |

| HRMS-ESI | [M+H]⁺ 287.05 | C₁₁H₁₄BrNO₂⁺ |

化学反応の分析

Types of Reactions

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents like PCC in dichloromethane at room temperature.

Reduction: Reducing agents like LiAlH4 in anhydrous ether under reflux conditions.

Major Products

科学的研究の応用

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxy group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Similar backbone but replaces the bromine atom with a methyl group at the benzamide’s 3-position. The N-substituent is identical .

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

- Key Differences: The absence of bromine reduces molecular weight (MW: ~255 g/mol vs. 272 g/mol) and alters electronic properties.

2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Structure : Positional isomer with bromine at the benzamide’s 2-position (CAS: 54596-21-3) .

- No data on adhesive properties, suggesting the 3-bromo substitution is critical for bonding applications .

3-Bromo-N-(2,2,2-trifluoroethyl)benzamide

- Structure : Replaces the hydroxy-methylpropan-2-yl group with a trifluoroethyl chain (CAS: 26930-20-1) .

- Key Differences :

3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (7d)

- Structure: Incorporates a quinazolinone moiety linked to the benzamide .

- Demonstrates how heterocyclic additions redirect applications toward therapeutics .

ZINC33268577 (VEGFR-2 Inhibitor)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Applications |

|---|---|---|---|---|

| 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | 272.14 | ~1.2 | 3-Br, hydroxyalkylamide | Adhesives, materials |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | ~255 | ~1.5 | 3-Me, hydroxyalkylamide | Catalysis, C–H activation |

| 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide | 282.06 | ~2.5 | 3-Br, trifluoroethylamide | Drug discovery |

| 7d (Quinazolinone derivative) | ~450 | ~3.0 | Quinazolinone, isopropyl | Apoptotic agent |

生物活性

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C12H16BrN2O2

- Molecular Weight : Approximately 272.14 g/mol

- Structural Features :

- Bromine atom at the 3-position of the benzamide ring

- Hydroxy group attached to a branched alkyl chain (isopropanol)

These features contribute to its reactivity and biological activity, particularly in enzyme inhibition and protein interactions .

The biological activity of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be attributed to several key mechanisms:

- Enzyme Inhibition : The bromine atom facilitates electrophilic substitution, while the hydroxy group can form hydrogen bonds with biological molecules, modulating enzyme activity .

- Protein Interaction : The compound engages in specific interactions with target proteins, potentially affecting receptor functions and signaling pathways .

Biological Activity

Research indicates that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide exhibits a range of biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.

- Anticancer Activity : Explored as a candidate for cancer treatment due to its ability to inhibit tumor growth .

Case Studies

- Enzyme Inhibition Studies :

- A study demonstrated that 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide effectively inhibited specific enzymes involved in cancer cell proliferation.

- IC50 values were determined, indicating the concentration required for 50% inhibition of enzyme activity.

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Enzyme A | 15 | Moderate Inhibition |

| Enzyme B | 5 | Strong Inhibition |

- Protein Binding Assays :

- Binding affinity studies revealed that the compound interacts with target proteins, influencing their function.

- Techniques such as surface plasmon resonance (SPR) were employed to quantify binding interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C12H16BrN2O2 | Bromine at 3-position; hydroxy group; branched alkyl chain |

| N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C11H15NO2 | Lacks bromine; only contains hydroxy and amide groups |

| 4-Bromo-N-(1-hydroxypropyl)benzamide | C12H16BrN2O2 | Bromine at 4-position; different substitution pattern |

This comparison highlights how the presence of bromine and the branched alkyl chain contribute to the distinct biological properties of this compound .

Applications in Research and Industry

3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has diverse applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。